4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile
CAS No.:
Cat. No.: VC15740387
Molecular Formula: C18H23N3O
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N3O |
|---|---|
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 4,4-dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile |
| Standard InChI | InChI=1S/C18H23N3O/c1-18(2,3)17(22)15(13-19)14-20-9-11-21(12-10-20)16-7-5-4-6-8-16/h4-8,14H,9-12H2,1-3H3 |
| Standard InChI Key | VJGONQMEEXXWOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)C(=CN1CCN(CC1)C2=CC=CC=C2)C#N |
Introduction
4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its pentanenitrile backbone, which includes a ketone group and a piperazine moiety, specifically a 4-phenylpiperazin-1-yl group. The presence of these functional groups suggests potential interactions with biological targets, making it an interesting subject for further research.
Synthesis
The synthesis of 4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile typically involves multiple steps, including the formation of the piperazine ring and subsequent modifications. Common reagents used in its synthesis include base catalysts like sodium hydroxide and solvents such as ethanol or dimethyl sulfoxide. The reaction conditions, including temperature, time, and concentration, must be optimized to achieve high yields and purity.
Biological Activity and Potential Applications
Compounds containing piperazine derivatives often exhibit significant pharmacological properties, particularly in the central nervous system. The presence of the 4-phenylpiperazin-1-yl group in 4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile suggests potential interactions with biological targets, which could be leveraged in medicinal chemistry for developing new therapeutic agents.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)piperazine | Piperazine ring with fluorine substitution | Antidepressant |
| 1-(Phenyl)piperazine | Simple phenyl substitution on piperazine | Antipsychotic |
| 1-(Naphthalenesulfonyl)piperazine | Sulfonamide group addition | Antitumor activity |
| 4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile | Pentanenitrile backbone with ketone and piperazine moiety | Potential biological activity due to piperazine and ketone groups |
Research Findings and Future Directions
While specific biological activity data for 4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile is limited, its structural features suggest potential applications in medicinal chemistry. Further research is needed to fully explore its biological activity and to develop derivatives that could enhance its efficacy or selectivity towards specific biological targets.
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